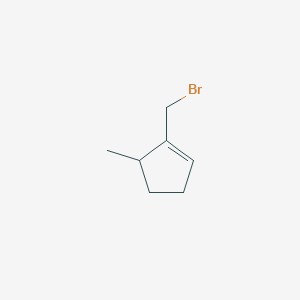
1-(Bromomethyl)-5-methylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-5-methylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclopentene ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-methylcyclopent-1-ene typically involves the bromination of 5-methylcyclopent-1-ene. This can be achieved through the reaction of 5-methylcyclopent-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-5-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 5-methylcyclopentadiene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures.
Elimination: Strong bases (e.g., potassium tert-butoxide) in non-polar solvents (e.g., toluene) at high temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents under controlled conditions.
Major Products:
- Substitution reactions yield various substituted cyclopentene derivatives.
- Elimination reactions produce 5-methylcyclopentadiene.
- Oxidation reactions result in alcohols or ketones.
Scientific Research Applications
1-(Bromomethyl)-5-methylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-5-methylcyclopent-1-ene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(Chloromethyl)-5-methylcyclopent-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)cyclopent-1-ene: Lacks the methyl substituent on the cyclopentene ring.
5-Methylcyclopent-1-ene: The parent compound without the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-5-methylcyclopent-1-ene is unique due to the combination of the bromomethyl group and the methyl substituent on the cyclopentene ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
79801-22-2 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-(bromomethyl)-5-methylcyclopentene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h4,6H,2-3,5H2,1H3 |
InChI Key |
QYJYFOHSUZCSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















